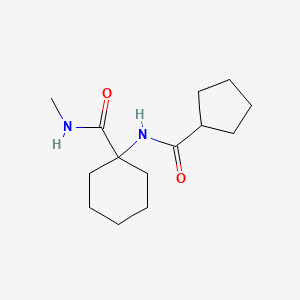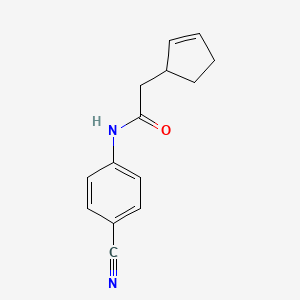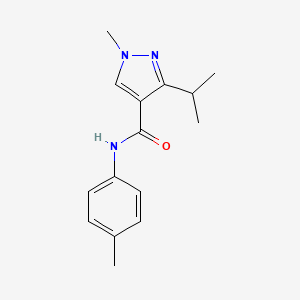
3-Methyl-8-pyrrolidin-1-ylsulfonylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-pyrrolidin-1-ylsulfonylquinoline (also known as MPQ) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MPQ is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a type of receptor that plays a crucial role in cognitive function, memory, and learning.
Mecanismo De Acción
The mechanism of action of MPQ involves its selective antagonistic effect on the α7 nAChR. By binding to the receptor, MPQ blocks the action of acetylcholine, a neurotransmitter that activates the receptor. This results in a reduction in the activity of the receptor and a subsequent decrease in cognitive function.
Biochemical and Physiological Effects:
MPQ has been shown to have a significant impact on cognitive function and memory. Studies have demonstrated that the administration of MPQ can impair learning and memory in animal models. Additionally, MPQ has been shown to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPQ in lab experiments is its selective antagonistic effect on the α7 nAChR, which allows for the specific study of this receptor's role in cognitive processes. However, MPQ has a relatively short half-life, which can make it challenging to administer and study in vivo. Additionally, the effects of MPQ on other nAChRs have not been extensively studied, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of MPQ. One area of research could focus on the development of more potent and selective antagonists of the α7 nAChR. Additionally, the role of α7 nAChR in neurological disorders such as Alzheimer's disease and schizophrenia could be further investigated using MPQ. Finally, the potential therapeutic applications of MPQ in the treatment of anxiety and depression could be explored further.
Métodos De Síntesis
The synthesis of MPQ involves several steps, including the reaction of 2-aminobenzonitrile with 2-chloroethylsulfonyl chloride to form 2-(chloroethylsulfonyl)benzonitrile, which is then reacted with 1-methylpiperidine to form MPQ. The final product is purified through column chromatography to obtain a high yield of pure MPQ.
Aplicaciones Científicas De Investigación
MPQ has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a selective antagonistic effect on the α7 nAChR, which is involved in various cognitive processes such as learning and memory. MPQ has been used to study the role of α7 nAChR in neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
Propiedades
IUPAC Name |
3-methyl-8-pyrrolidin-1-ylsulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-9-12-5-4-6-13(14(12)15-10-11)19(17,18)16-7-2-3-8-16/h4-6,9-10H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWXJYOEKHRHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N3CCCC3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-pyrrolidin-1-ylsulfonylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)

![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)






![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)

![6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514227.png)
